molecular formula C13H29N B1599134 N-Methyldihexylamine CAS No. 37615-53-5

N-Methyldihexylamine

Cat. No.: B1599134
CAS No.: 37615-53-5
M. Wt: 199.38 g/mol
InChI Key: POMGZMHIXYRARC-UHFFFAOYSA-N
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Description

N-Methyldihexylamine, also known as dihexylmethylamine, is a tertiary amine with the molecular formula C13H29N. It is characterized by the presence of two hexyl groups and one methyl group attached to the nitrogen atom. This compound is known for its use in various chemical syntheses and industrial applications .

Biochemical Analysis

Biochemical Properties

N-Methyldihexylamine plays a significant role in biochemical reactions due to its structure as a tertiary amine. It is involved in the synthesis of comb-shaped cationic poly(2,6-dimethylphenylenoxide) polymer anion-exchange membranes . The compound interacts with various enzymes and proteins, facilitating the formation of these polymers. The nature of these interactions is primarily based on the compound’s ability to act as a nucleophile, participating in substitution reactions that lead to the formation of new chemical bonds .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular membranes can alter membrane fluidity and permeability, impacting the function of membrane-bound proteins and receptors . Additionally, this compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and metabolic processes . Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage . These effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, this compound can affect the tricarboxylic acid (TCA) cycle by altering the activity of enzymes involved in this pathway, leading to changes in cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of this compound are critical for its function, as they determine the compound’s availability and concentration at target sites .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as different cellular compartments provide distinct microenvironments that can modulate its interactions with biomolecules . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyldihexylamine can be synthesized through the pyrolysis of 1,1-dihexyl-1-methylamine-2-acylimide . Another method involves the reaction of 1-hexanamine, N-hexyl-N-methyl-, with an oxidizing agent .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The reaction conditions often include controlled temperatures and pressures to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: N-Methyldihexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Methyldihexylamine has several applications in scientific research:

Comparison with Similar Compounds

  • N-Methyldidecylamine
  • N,N-Dimethyltetradecylamine
  • N,N-Dimethyldecylamine

Comparison: N-Methyldihexylamine is unique due to its specific structure, which includes two hexyl groups and one methyl group attached to the nitrogen atom. This structure imparts distinct chemical properties, such as its reactivity and solubility, compared to other similar tertiary amines like N-Methyldidecylamine and N,N-Dimethyltetradecylamine .

Properties

IUPAC Name

N-hexyl-N-methylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-4-6-8-10-12-14(3)13-11-9-7-5-2/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMGZMHIXYRARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403165
Record name N-Methyldihexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37615-53-5
Record name N-Methyldihexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyldihexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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